6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
6-alpha-Fluoro-isoflupredone: is a synthetic potent glucocorticoid with the chemical formula C22H28F2O8 . It is known for its anti-inflammatory properties and is used in various medical and veterinary applications . The compound is a derivative of isoflupredone, with a fluorine atom at the 6-alpha position, which enhances its potency and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-alpha-Fluoro-isoflupredone involves the stereoselective fluorination of corticosteroids. One method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® . The reaction conditions typically involve the use of fluoropyridinium or fluoroquinuclidium compounds to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of 6-alpha-Fluoro-isoflupredone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-alpha-Fluoro-isoflupredone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: The fluorine atom at the 6-alpha position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated corticosteroid derivatives with altered pharmacological properties .
Scientific Research Applications
6-alpha-Fluoro-isoflupredone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of fluorinated steroids and their reactivity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Employed in the treatment of inflammatory conditions, autoimmune diseases, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and veterinary medicines.
Mechanism of Action
The mechanism of action of 6-alpha-Fluoro-isoflupredone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects . The compound also affects various molecular pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Fluocinolone acetonide: Another fluorinated corticosteroid with high anti-inflammatory activity.
Fludrocortisone: A fluorinated analog of cortisol with potent mineralocorticoid activity.
Diflorasone: A corticosteroid with similar structural modifications and enhanced potency.
Uniqueness: 6-alpha-Fluoro-isoflupredone is unique due to its specific fluorination at the 6-alpha position, which significantly enhances its glucocorticoid activity while minimizing mineralocorticoid effects . This makes it particularly effective in treating inflammatory conditions without causing significant sodium retention or other side effects associated with mineralocorticoids .
Properties
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUISBDTYAZRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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